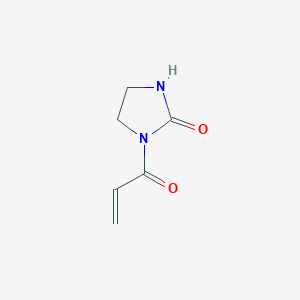

1-Acryloylimidazolidin-2-one

説明

1-Acryloylimidazolidin-2-one (CAS 168092-04-4) is a heterocyclic compound featuring a five-membered imidazolidinone ring fused with an acryloyl group. Its molecular structure is defined by substituents at specific positions: R1a (hydrogen, C1–C4 alkyl, benzyl, or oxyalkyl groups), R2a (hydrogen or C1–C4 alkyl), and R3a (hydrogen or methyl) . This compound has garnered attention for its applications in cell culture materials and temperature-responsive polymers, where its acryloyl group enables cross-linking and polymerization under controlled conditions . Its design combines the stability of the imidazolidinone core with the reactivity of the acryloyl moiety, making it suitable for advanced material science and biomedical engineering.

特性

CAS番号 |

112756-19-1 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.14 g/mol |

IUPAC名 |

1-prop-2-enoylimidazolidin-2-one |

InChI |

InChI=1S/C6H8N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2H,1,3-4H2,(H,7,10) |

InChIキー |

NOGWCEWHRRVCQY-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)N1CCNC1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acryloylimidazolidin-2-one typically involves the incorporation of the carbonyl group into 1,2-diamines. One common method is the reaction of N,N’-dialkylethylenediamines with a carbonyl source under oxidative conditions. For instance, the reaction can be carried out using a CO/O2 mixture in the presence of a catalytic amount of selenium at room temperature .

Industrial Production Methods

Industrial production of 1-Acryloylimidazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure the sustainability and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions

1-Acryloylimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.

科学的研究の応用

1-Acryloylimidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other advanced materials.

作用機序

The mechanism of action of 1-Acryloylimidazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other therapeutic applications.

類似化合物との比較

Key Observations :

- Reactivity : The acryloyl group in 1-Acryloylimidazolidin-2-one facilitates radical polymerization, unlike the inert methyl groups in 1,3-dimethyl derivatives .

- Solubility : Allyloxy-hydroxypropyl substituents (CAS 85356-84-9) enhance hydrophilicity, whereas chloro-substituted derivatives exhibit lower aqueous solubility .

- Stability : Methylated derivatives (e.g., 80-73-9) show higher thermal stability due to reduced ring strain, while acryloyl derivatives require controlled storage to prevent premature polymerization .

Physicochemical Properties

A comparative analysis of key physicochemical parameters reveals functional differences:

| Property | 1-Acryloylimidazolidin-2-one | 1,3-Dimethylimidazolidin-2-one | 1-(2-Chloropropanoyl)imidazolidin-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 152.15 | 114.15 | 176.60 |

| LogP | ~0.9 (estimated) | -0.47 | 1.8 |

| Hydrogen Bond Donors | 2 | 1 | 2 |

| Melting Point | Not reported | 8–10°C | 120–122°C |

| Reactivity | High (vinyl group) | Low | Moderate (electrophilic chloro group) |

Sources : Experimental data from CAS records and supplier specifications .

Material Science

Pharmaceutical Chemistry

- 1-(2-Aminoethyl)imidazolidin-2-one (6281-42-1): Serves as a building block for kinase inhibitors, with in silico studies showing favorable ADME profiles (e.g., bioavailability score = 0.55) .

- 1-(2-Chloropropanoyl)imidazolidin-2-one: Demonstrated herbicidal activity in preliminary assays, though toxicity concerns limit its agricultural use .

Limitations and Challenges

- Synthesis Complexity : 1-Acryloylimidazolidin-2-one requires stringent anhydrous conditions to avoid side reactions, increasing production costs .

- Toxicity : Chlorinated derivatives (e.g., 869709-86-4) exhibit higher cytotoxicity (IC₅₀ < 50 µM in HEK293 cells), necessitating careful handling .

Data Tables

Table 1: Structural Similarity Scores (Tanimoto Index)

| Compound | Similarity to 1-Acryloylimidazolidin-2-one |

|---|---|

| 1-(2-Aminoethyl)imidazolidin-2-one | 0.84 |

| 1,3-Dimethylimidazolidin-2-one | 0.81 |

| 1-(2-Chloropropanoyl)imidazolidin-2-one | 0.68 |

Source : Computational similarity analysis from CAS databases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。